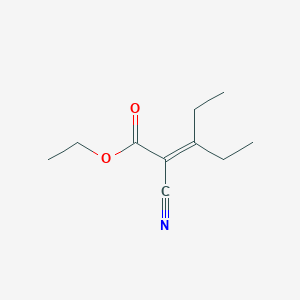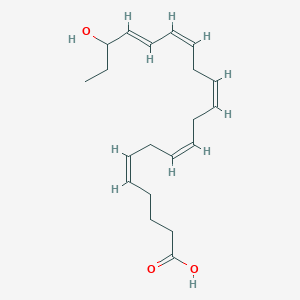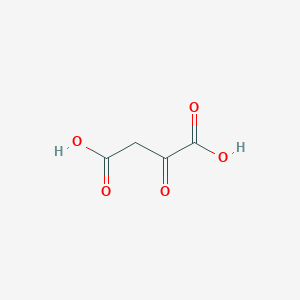![molecular formula C19H18N2O3 B124139 6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester CAS No. 388633-49-6](/img/structure/B124139.png)
6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester
Overview
Description
6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MIAPEE" and is synthesized through a complex chemical process.
Mechanism Of Action
The mechanism of action of MIAPEE is not fully understood. However, studies have shown that it inhibits the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β plays a key role in the regulation of cell growth and survival, and its inhibition by MIAPEE may be responsible for its anti-cancer effects.
Biochemical And Physiological Effects
MIAPEE has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve memory and cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of MIAPEE for lab experiments is its specificity for GSK-3β. This allows researchers to study the role of GSK-3β in various biological processes. However, one limitation of MIAPEE is its low solubility in water, which can make it difficult to administer in some experiments.
Future Directions
There are several future directions for research on MIAPEE. One area of interest is its potential as a treatment for Alzheimer's disease. Studies have shown that GSK-3β plays a key role in the development of Alzheimer's disease, and MIAPEE's ability to inhibit GSK-3β makes it a potential candidate for treatment. Another area of interest is its potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Further research is needed to fully understand the therapeutic potential of MIAPEE.
In conclusion, 6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester is a promising compound with potential therapeutic applications. Its ability to inhibit the activity of GSK-3β makes it a potential candidate for cancer treatment, as well as other diseases. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Scientific Research Applications
MIAPEE has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of MIAPEE is its ability to inhibit the growth of cancer cells. Studies have shown that MIAPEE can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
properties
CAS RN |
388633-49-6 |
|---|---|
Product Name |
6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester |
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetate |
InChI |
InChI=1S/C19H18N2O3/c1-4-24-19(23)18(22)17-16(14-8-5-12(2)6-9-14)20-15-10-7-13(3)11-21(15)17/h5-11H,4H2,1-3H3 |
InChI Key |
RAIBNOMOXBOLDF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)C1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)
![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)
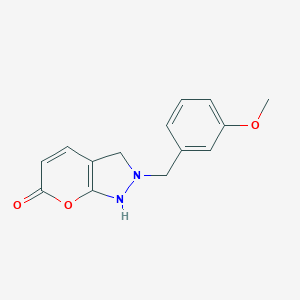
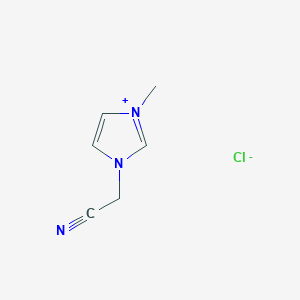

![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)
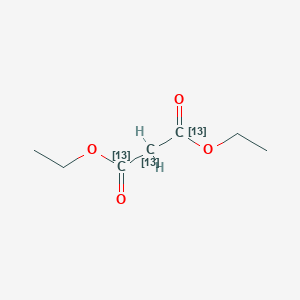
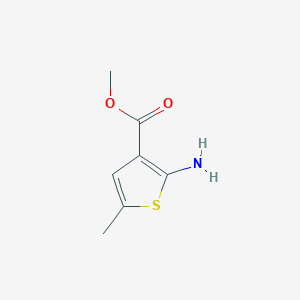
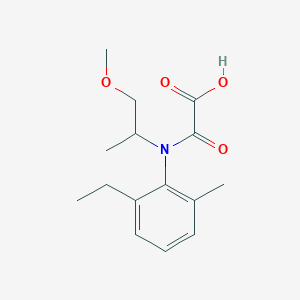
![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)
